(E)-17-((E)-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)hydrazono)-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-3-ol
Description
This compound belongs to the steroidal cyclopenta[a]phenanthrenol family, characterized by a fused tetracyclic core modified with a hydrazone-linked pyrazole moiety at position 17 and a hydroxyl group at position 3. The pyrazole group introduces nitrogen-rich heterocyclic character, which may influence solubility, bioavailability, and intermolecular interactions compared to non-heterocyclic analogs.
Properties
IUPAC Name |
(17E)-17-[(E)-(1,3-dimethylpyrazol-4-yl)methylidenehydrazinylidene]-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O/c1-15-17(14-28(3)27-15)13-25-26-23-9-8-22-21-6-4-16-12-18(29)5-7-19(16)20(21)10-11-24(22,23)2/h5,7,12-14,20-22,29H,4,6,8-11H2,1-3H3/b25-13+,26-23+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSCIZHIRAXFDOO-OYTNLALESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C=NN=C2CCC3C2(CCC4C3CCC5=C4C=CC(=C5)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C=C1/C=N/N=C/2\CCC3C2(CCC4C3CCC5=C4C=CC(=C5)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-17-((E)-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)hydrazono)-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-3-ol is a complex organic molecule that has garnered interest for its potential biological activities. This article focuses on reviewing the available literature regarding its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features a cyclopenta[a]phenanthrene backbone with a hydrazone linkage and a dimethylpyrazole substituent. The presence of these functional groups suggests potential interactions with various biological targets.
Anticancer Activity
Recent studies indicate that compounds with similar structural motifs exhibit significant anticancer properties. For instance:
- Mechanism of Action : Compounds containing hydrazone and pyrazole moieties have been shown to inhibit DNA synthesis and induce apoptosis in cancer cell lines. A study on related compounds demonstrated that they could effectively target key kinases involved in tumorigenesis .
- Case Studies : In vitro tests have shown that derivatives of pyrazole exhibit IC50 values in the low micromolar range against various cancer cell lines such as HepG2 (liver cancer) and A549 (lung cancer), indicating promising anticancer potential .
Antimicrobial Activity
The antimicrobial properties of related hydrazone compounds have been explored extensively:
- Activity Against Bacteria : Studies have reported that hydrazone derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes leading to increased permeability and cell lysis .
- In Silico Studies : Molecular docking studies suggest that these compounds can effectively bind to bacterial enzymes such as β-carbonic anhydrase, which is crucial for bacterial survival .
Summary of Biological Activities
| Activity Type | Target Organisms/Cells | IC50 Values (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | HepG2 | 4.37 ± 0.7 | Inhibition of DNA synthesis |
| A549 | 8.03 ± 0.5 | Induction of apoptosis | |
| Antimicrobial | E. coli | 177.99 | Membrane disruption |
| Staphylococcus aureus | Not specified | Cell lysis |
Synthesis and Characterization
The synthesis of this compound involves multi-step reactions starting from readily available precursors. Techniques such as NMR and mass spectrometry have been employed to confirm the structure and purity of synthesized compounds.
Toxicological Studies
Toxicity assessments are crucial for evaluating the safety profile of new compounds. Preliminary studies suggest that derivatives of this compound exhibit low toxicity in mammalian cell lines, which is promising for future therapeutic applications .
Scientific Research Applications
Medicinal Chemistry Applications
1. Antioxidant Properties
Research indicates that pyrazole derivatives exhibit significant antioxidant activity. The incorporation of the 1,3-dimethyl-1H-pyrazol-4-yl moiety into the compound enhances its ability to scavenge free radicals and protect against oxidative stress. Studies using molecular docking simulations have shown that similar compounds can effectively inhibit oxidative damage in biological systems .
2. Anti-inflammatory Activity
The compound has been evaluated for its anti-inflammatory properties. In vitro studies suggest that it can modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines. This suggests potential therapeutic applications in treating chronic inflammatory diseases .
3. Anticancer Potential
The structural characteristics of this compound may allow it to interact with various biological targets involved in cancer progression. Preliminary studies have reported that related pyrazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth in animal models. Further research is needed to elucidate the specific mechanisms by which this compound exerts its anticancer effects .
4. Neurological Applications
Given the structural similarity to known neuroprotective agents, there is potential for this compound to be explored in the context of neurodegenerative diseases such as Alzheimer's disease. Compounds with similar scaffolds have been shown to inhibit acetylcholinesterase activity and may improve cognitive function .
Material Science Applications
1. Nonlinear Optical Properties
The compound's unique molecular structure allows for exploration in nonlinear optical (NLO) applications. Computational studies suggest that it possesses favorable NLO characteristics, making it a candidate for use in photonic devices and optical limiters .
2. Drug Delivery Systems
Due to its hydrophobic nature and ability to form stable complexes with various drug molecules, this compound could be utilized in developing novel drug delivery systems. Its capacity to enhance solubility and bioavailability of poorly soluble drugs makes it a valuable component in pharmaceutical formulations .
Case Studies
Comparison with Similar Compounds
Substituent Diversity and Structural Modifications
The table below compares key structural features of the target compound with similar cyclopenta[a]phenanthrenol derivatives:
Key Observations:
- Substituent Effects on Polarity: The target compound’s pyrazole-hydrazone group introduces polar N-atoms, contrasting with the hydrophobic fluorobenzylidene (5e, 5f) or aliphatic dienyl () substituents. This may enhance interactions with polar biological targets.
- Synthetic Routes: Analogs like 5e and 5f are synthesized via ketone-hydrazine condensations, suggesting the target compound could follow similar protocols with a pyrazole-containing hydrazine precursor .
- Collision Cross-Section (CCS): While CCS data for the target compound is unavailable, dienyl-substituted analogs exhibit CCS values >200 Ų, indicating comparable steric bulk .
Preparation Methods
Starting Material Preparation
The steroid core is derived from 13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-3-ol, which is synthesized via classical steroid functionalization. Key steps include:
Hydrazone Formation at C17
The C17 ketone group is converted to a hydrazone using hydrazine hydrate under reflux conditions:
$$
\text{Steroid-C17=O} + \text{NH}2\text{NH}2 \cdot \text{H}2\text{O} \xrightarrow{\text{EtOH, Δ}} \text{Steroid-C17=NNH}2
$$
Conditions :
- Hydrazine hydrate (3 equiv), ethanol, reflux for 6–8 hours.
- Yield: 80–85% after recrystallization from ethanol.
Synthesis of 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde
Pyrazole Ring Construction
The pyrazole core is synthesized via cyclization of ethyl acetoacetate with methylhydrazine:
- Step 1 : Ethyl acetoacetate reacts with triethyl orthoformate and acetic anhydride at 110–120°C to form a formylated intermediate.
- Step 2 : Methylhydrazine (40% aqueous) is added under basic conditions (NaOH, 8–10°C) to yield 1,3-dimethyl-1H-pyrazole-4-carboxylate.
- Step 3 : Hydrolysis with 15% HCl at 85–90°C produces 1,3-dimethyl-1H-pyrazole-4-carboxylic acid.
Aldehyde Functionalization
The carboxylic acid is reduced to the aldehyde via Rosenmund reduction or LiAlH₄ followed by oxidation:
$$
\text{Pyrazole-COOH} \xrightarrow{\text{LiAlH}4} \text{Pyrazole-CH}2\text{OH} \xrightarrow{\text{MnO}_2} \text{Pyrazole-CHO}
$$
Conditions :
- LiAlH₄ in dry THF, 0°C to room temperature, 2 hours (Yield: 75%).
- MnO₂ in dichloromethane, reflux, 4 hours (Yield: 68%).
Hydrazone Coupling Reaction
The final step involves condensation of the steroid hydrazine with the pyrazole aldehyde to form the E,E-configured hydrazone:
$$
\text{Steroid-C17=NNH}_2 + \text{Pyrazole-CHO} \xrightarrow{\text{MeOH, AcOH}} \text{Target Compound}
$$
Optimized Conditions :
- Methanol as solvent, glacial acetic acid catalyst (5 mol%), reflux for 4–6 hours.
- Stereochemical control: The E-configuration is favored due to steric hindrance between the steroid backbone and pyrazole methyl groups.
- Yield: 60–65% after crystallization from ethanol/DMF (1:1).
Characterization and Analytical Data
Spectroscopic Confirmation
Crystallographic Analysis
Single-crystal X-ray diffraction (result) confirms the E-configuration of the hydrazone linkage and planar geometry of the pyrazole ring. Key metrics:
- Dihedral angle : 178.5° between steroid and pyrazole planes.
- Hydrogen bonding : O-H···N interaction between C3-OH and hydrazone nitrogen stabilizes the conformation.
Challenges and Optimization
- Steric Hindrance : Bulky substituents on the steroid core reduce coupling efficiency. Using DMF as co-solvent improves reactivity.
- Configuration Control : Prolonged reflux (>8 hours) leads to Z-isomer formation. Reaction monitoring via TLC (Rf = 0.45 in EtOAc/hexane 1:1) is critical.
- Purification : Silica gel chromatography (EtOAc/MeOH 9:1) separates E,E-isomer from byproducts.
Q & A
Q. What are the critical steps and optimized reaction conditions for synthesizing this hydrazone-functionalized steroidal compound?
The synthesis typically involves multi-step reactions, starting with the functionalization of the steroidal backbone (cyclopenta[a]phenanthren-3-ol) followed by hydrazone formation. Key steps include:
- Hydrazone coupling : Reacting the steroidal ketone with 1,3-dimethyl-1H-pyrazol-4-yl-methylenehydrazine under reflux in anhydrous ethanol or methanol.
- Condition optimization : Use inert atmospheres (N₂/Ar) to prevent oxidation, and maintain temperatures between 60–80°C to balance reaction rate and byproduct suppression .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves yield and purity .
Q. Which spectroscopic and analytical methods are essential for structural confirmation?
- ¹H NMR : Assign peaks to distinguish hydrazone protons (δ 8.5–9.5 ppm for –N=CH–) and steroidal methyl groups (δ 0.8–1.2 ppm). Use CDCl₃ or DMSO-d₆ as solvents .
- Elemental Analysis (CHNS) : Confirm stoichiometry with deviations <0.3% for C, H, N, and S .
- FT-IR : Identify characteristic bands for –OH (3400–3500 cm⁻¹), C=N (1600–1650 cm⁻¹), and steroidal C–O (1100–1200 cm⁻¹) .
Advanced Research Questions
Q. How can discrepancies in biological activity data (e.g., antimicrobial vs. cytotoxic effects) be systematically addressed?
- Dose-response profiling : Perform assays across a wide concentration range (nM–μM) to identify therapeutic windows and off-target effects.
- Mechanistic studies : Use molecular docking to compare binding affinities with target proteins (e.g., bacterial enzymes vs. human kinases). For example, hydrazone derivatives show antimicrobial activity via membrane disruption but may interact with steroid hormone receptors .
- Statistical validation : Apply ANOVA or multivariate analysis to account for batch-to-batch variability in compound purity .
Q. What strategies resolve stereochemical uncertainties in the hydrazone moiety?
- X-ray crystallography : Determine absolute configuration using single-crystal diffraction (e.g., analogous compounds in ).
- NOESY NMR : Detect spatial proximity between hydrazone protons and steroidal methyl groups to infer E/Z configurations .
- Computational modeling : Compare experimental and DFT-calculated NMR chemical shifts to validate stereoisomer assignments .
Q. How does the hydrazone group influence stability under physiological conditions?
- pH-dependent stability assays : Incubate the compound in buffers (pH 2–9) and monitor degradation via HPLC at 24/48/72 hours. Hydrazones are prone to hydrolysis in acidic conditions, requiring stabilization via steric hindrance or formulation in enteric coatings .
- Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition >200°C suggests suitability for high-temperature applications) .
Methodological Notes
- Contradiction management : Cross-validate biological data using orthogonal assays (e.g., MIC assays vs. live/dead cell imaging for antimicrobial studies) .
- Synthetic scalability : Pilot-scale reactions (10–100 mmol) in automated reactors enhance reproducibility by controlling temperature and mixing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
